Cas no 1025721-10-1 (1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid)

1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a fluorinated and iodinated pyridine derivative with potential applications in pharmaceutical and chemical research. Its structure features a 4-fluorophenyl group and an iodine substituent, enhancing its reactivity and utility as an intermediate in synthetic chemistry. The presence of both electron-withdrawing groups (fluorine and iodine) and a carboxylic acid moiety makes it a versatile building block for further functionalization, particularly in the development of biologically active compounds. This compound is of interest due to its potential role in medicinal chemistry, where its unique scaffold may contribute to the synthesis of novel therapeutic agents. High purity and well-defined structural characteristics ensure reliable performance in research applications.
1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid structure
1025721-10-1 structure
商品名:1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS番号:1025721-10-1
MF:C12H7FINO3
メガワット:359.091758966446
CID:4827438

1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
    • 1-(4-Fluorophenyl)-4iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
    • 1-(4-fluorophenyl)-4-iodo-2-oxopyridine-3-carboxylic acid
    • 1-(4-fluorophenyl)-1,2-dihydro-4-iodo-2-oxopyridine-3-carboxylic acid
    • インチ: 1S/C12H7FINO3/c13-7-1-3-8(4-2-7)15-6-5-9(14)10(11(15)16)12(17)18/h1-6H,(H,17,18)
    • InChIKey: CGDDRASYDFHWHN-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CN(C(C=1C(=O)O)=O)C1C=CC(=CC=1)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 439
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 57.6

1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029198221-250mg
1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
1025721-10-1 95%
250mg
$459.00 2023-09-04
Alichem
A029198221-1g
1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
1025721-10-1 95%
1g
$1072.62 2023-09-04

1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid 関連文献

1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acidに関する追加情報

Introduction to 1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1025721-10-1)

1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid, identified by the CAS number 1025721-10-1, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its structural features and potential applications in drug development. The presence of both fluorine and iodine substituents makes it a versatile intermediate for synthesizing more complex molecules, particularly in the design of novel therapeutic agents.

The compound belongs to the pyridine class of heterocycles, which are widely recognized for their biological activity and role in medicinal chemistry. The specific arrangement of functional groups—namely the 4-fluorophenyl moiety, the iodo substituent, and the 3-carboxylic acid group—provides a unique chemical profile that influences its reactivity and interactions with biological targets. This combination has been explored in recent research for developing small-molecule inhibitors and other pharmacologically active compounds.

In recent years, there has been growing interest in fluorinated pyridines due to their enhanced metabolic stability and improved binding affinity to biological receptors. The fluorine atom at the 4-position in this compound contributes to these properties by participating in dipole-dipole interactions and hydrogen bonding, which are critical for drug-receptor binding. Furthermore, the iodo group serves as a valuable handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, enabling the synthesis of more complex derivatives.

One of the most compelling aspects of 1-(4-fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid is its potential as a building block for kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with various diseases, including cancer. By leveraging the structural motifs present in this compound, researchers have designed molecules that selectively inhibit specific kinases. For instance, derivatives of this scaffold have been investigated for their ability to modulate tyrosine kinase activity, which is relevant in oncology research.

Recent advancements in computational chemistry have also highlighted the importance of this compound in virtual screening campaigns. The combination of computational methods with experimental validation has accelerated the discovery of novel drug candidates. The molecular descriptors derived from 1-(4-fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid, such as LogP (logarithm of partition coefficient) and polar surface area (PSA), have been used to predict its solubility and bioavailability—key parameters for drug development.

The role of fluorinated heterocycles in medicinal chemistry cannot be overstated. These compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. The electron-withdrawing nature of fluorine enhances metabolic stability by reducing susceptibility to enzymatic degradation. Additionally, fluorine can influence conformational preferences in molecules, affecting their binding modes to biological targets. This has been particularly evident in studies involving G-protein coupled receptors (GPCRs), where fluorinated pyridines have shown enhanced affinity and selectivity.

The iodo substituent in this compound also plays a pivotal role in its synthetic utility. Iodides are well-known participants in transition-metal-catalyzed reactions, making them ideal for constructing complex molecular architectures. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at various positions along the pyridine ring. Such modifications have led to a series of analogs with improved pharmacological profiles.

In clinical research, derivatives of this scaffold have been evaluated for their potential therapeutic effects against inflammatory diseases and neurodegenerative disorders. The ability to fine-tune the electronic properties of the molecule by altering substituents at different positions has allowed researchers to optimize potency and selectivity. Preliminary studies have demonstrated promising results in preclinical models, suggesting that further exploration of this chemical space could yield novel therapeutics.

The synthesis of 1-(4-fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid itself presents an interesting challenge due to its multiple functional groups. Efficient synthetic routes typically involve multi-step sequences that require careful control over reaction conditions to prevent unwanted side products. Advances in synthetic methodologies have enabled more streamlined approaches, including one-pot reactions and catalytic systems that enhance yield and purity.

The growing interest in fluorinated pyridines has also spurred innovation in analytical techniques for their characterization. Techniques such as NMR spectroscopy (nuclear magnetic resonance), mass spectrometry (MS), and X-ray crystallography are essential for confirming molecular structure and understanding conformational dynamics. These tools have been instrumental in validating synthetic routes and assessing sample purity before proceeding with biological evaluations.

From a commercial perspective, companies specializing in fine chemicals have recognized the demand for intermediates like 1-(4-fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid, offering them as part of custom synthesis services or catalog products. This accessibility has facilitated academic and industrial research efforts aimed at discovering new drug candidates based on this scaffold or related analogs.

The future direction of research involving this compound is likely to focus on expanding its applications beyond kinase inhibition. Exploration into other enzyme targets or even nucleic acid interactions could unlock new therapeutic possibilities. Additionally, green chemistry principles may guide future synthetic efforts to minimize waste and improve sustainability—a critical consideration as pharmaceutical development continues to evolve.

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